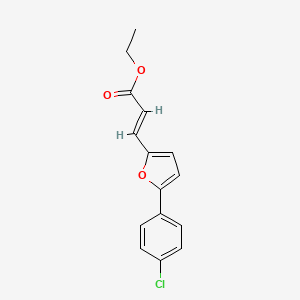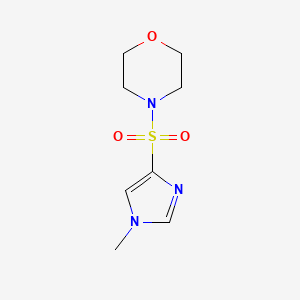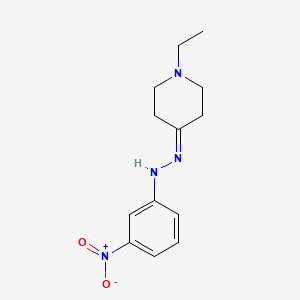![molecular formula C5H4N2S B11770340 4H-Pyrrolo[3,2-d]thiazole CAS No. 59839-75-7](/img/structure/B11770340.png)
4H-Pyrrolo[3,2-d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrrolo[3,2-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrrolo[3,2-d]thiazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of thiazolidine-2,4-dione with suitable reagents under specific conditions . Another approach involves the heating of 4-azidothiazole-5-carbaldehyde in bromobenzene, which affords the corresponding this compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Pyrrolo[3,2-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
4H-Pyrrolo[3,2-d]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is a core structure in several pharmacologically active molecules, making it a target for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4H-Pyrrolo[3,2-d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been studied as an inhibitor of topoisomerase II alpha and other enzymes involved in cellular processes .
Comparaison Avec Des Composés Similaires
4H-Pyrrolo[3,2-d]thiazole can be compared with other similar heterocyclic compounds, such as:
- Pyrazolo[3,4-d]thiazole
- Thieno[2,3-d]thiazole
- Isoxazolo[3,4-d]thiazole
These compounds share structural similarities but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its specific fused ring system, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
59839-75-7 |
|---|---|
Formule moléculaire |
C5H4N2S |
Poids moléculaire |
124.17 g/mol |
Nom IUPAC |
4H-pyrrolo[3,2-d][1,3]thiazole |
InChI |
InChI=1S/C5H4N2S/c1-2-6-5-4(1)7-3-8-5/h1-3,6H |
Clé InChI |
XUDWQIQSQRSXCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1N=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11770270.png)

![2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11770300.png)


![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11770311.png)
![3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B11770315.png)
![6-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11770324.png)






